molecular formula C8H11NO B070056 2-Amino-5-ethylphenol CAS No. 182499-90-7

2-Amino-5-ethylphenol

Cat. No.: B070056
CAS No.: 182499-90-7
M. Wt: 137.18 g/mol
InChI Key: VBCFPAKCBOGUBW-UHFFFAOYSA-N
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Description

2-Amino-5-ethylphenol is a versatile bifunctional organic intermediate of significant interest in synthetic organic chemistry and materials science research. Its structure, featuring both an electron-donating amino group and a phenolic hydroxyl group attached to a benzene ring substituted with an ethyl group, makes it a valuable precursor for the synthesis of complex heterocyclic compounds, including benzoxazoles and various fused ring systems. Researchers utilize this compound in the development of novel ligands for metal coordination chemistry, as well as a key building block in the synthesis of organic dyes, pigments, and functional polymers. The ethyl substituent influences the compound's electronic properties and steric profile, which can be critical for tuning the characteristics of the final molecular architectures. Furthermore, its potential application extends to the field of medicinal chemistry, where it serves as a scaffold for the design and synthesis of compounds for biological screening. This product is provided for laboratory research purposes to facilitate innovation in chemical synthesis and materials development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-ethylphenol
Source PubChem
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InChI

InChI=1S/C8H11NO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCFPAKCBOGUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405691
Record name 2-Amino-5-ethylphenol
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

182499-90-7
Record name 2-Amino-5-ethylphenol
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Record name 2-Amino-5-ethylphenol
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Chemical and Physical Properties of 2 Amino 5 Ethylphenol

The hydrochloride salt of 2-Amino-5-ethylphenol is a white to light brown solid. nbinno.com It is soluble in solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol. nbinno.com The ethyl group on the phenol (B47542) ring increases its lipophilicity compared to its methyl counterparts.

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Melting Point >163°C (decomposition) (for hydrochloride salt)
Boiling Point ~290°C at 760 mmHg (for hydrochloride salt)
Flash Point 129.2°C (for hydrochloride salt)
CAS Number 182499-90-7

Note: Some properties are for the hydrochloride salt (CAS No: 149861-22-3), which is a common form of this compound. nbinno.comchemdad.comchemicalbook.com

Synthesis and Manufacturing of 2 Amino 5 Ethylphenol

The synthesis of 2-Amino-5-ethylphenol and its derivatives can be achieved through various methods. A common industrial approach for producing aminophenols involves the reduction of the corresponding nitrophenols. wikipedia.org For this compound, this would typically involve the reduction of 2-nitro-5-ethylphenol. This reduction can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C). nbinno.com

Another synthetic route involves the alkaline hydrolysis of 2-amino-5-alkyl-benzenesulfonic acids at high temperatures and pressures. google.com For instance, 2-amino-5-methylphenol (B193566) can be prepared from 2-amino-5-methyl-benzenesulfonic acid. google.com This process is conducted under alkaline conditions, and the resulting product is then isolated by neutralization. google.com

Applications of 2 Amino 5 Ethylphenol in Scientific Research

Application in Polymer Chemistry

Aminophenols, including 2-Amino-5-ethylphenol, are utilized in polymer science. They can act as monomers or additives in the synthesis of various polymers. Research has explored the use of aminophenols in developing new catalysts for polymerization processes, which can improve the efficiency of producing polymers with specific, desirable properties. The bifunctional nature of this compound, with its amino and hydroxyl groups, allows it to be incorporated into polymer chains, potentially enhancing thermal stability and other physical characteristics of the resulting materials.

Role in the Synthesis of Dyes and Pigments

A significant application of this compound is as an intermediate in the manufacturing of dyes and pigments. nbinno.commyskinrecipes.com It is particularly important in the synthesis of oxidative hair dyes and azo dyes. myskinrecipes.comeuropa.eu In hair coloring formulations, it acts as a precursor that undergoes oxidation to form colorant molecules. europa.eu Its ability to undergo oxidation and substitution reactions leads to the formation of vibrant and stable colors, making it a valuable component for coloring fibers, paper, and plastics. nbinno.commyskinrecipes.com

Use as a Corrosion Inhibitor

Organic compounds containing heteroatoms like nitrogen and oxygen, such as this compound, are known to be effective corrosion inhibitors. psu.edu These compounds can adsorb onto a metal surface, forming a protective film that prevents contact with the corrosive environment. The amino and hydroxyl groups in this compound can act as adsorption centers. Research in this area focuses on understanding the mechanism of inhibition, which is often studied through electrochemical techniques and surface analysis. For example, a related compound, 2-amino-5-ethyl-1,3,4-thiadiazole, has been shown to be an effective corrosion inhibitor for stainless steel in acidic solutions, with the inhibition occurring through a chemisorption process. researchgate.net

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. nbinno.comsphericalinsights.com Its unique chemical structure allows for the development of compounds with specific biological activities. nbinno.com In the pharmaceutical sector, it can be a building block for creating anti-inflammatory drugs and other therapeutic agents. nbinno.com In agrochemical research, aminophenol derivatives are used to synthesize fungicides and herbicides. sphericalinsights.com

Strategic Approaches to this compound Synthesis

The synthesis of this compound can be achieved through various routes, primarily involving the chemical transformation of precursor molecules, direct functionalization of phenolic substrates, or pathways proceeding through specific, stable intermediates.

Precursor-Based Reductions

A principal and historically significant method for synthesizing this compound is through the reduction of a nitro-substituted precursor. This strategy commonly employs 5-ethyl-2-nitrophenol (B3198823) as the starting material. The core transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

This reduction is typically accomplished via catalytic hydrogenation. nbinno.com The process involves reacting 2-nitro-5-ethylphenol with hydrogen gas in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). nbinno.com Electrochemical reduction has also been described as a viable technique for this conversion. google.com

Direct Amination of Phenolic Substrates

Direct amination of a phenolic substrate offers a more direct pathway, avoiding the multi-step process required for precursor-based reductions. One such approach is the direct amination of 3-ethylphenol, an isomer of the target precursor, which can be achieved by reacting it with ammonia (B1221849) at high temperatures and pressures in the presence of a copper or palladium catalyst.

A more contemporary and biocatalytic approach involves the direct oxidative amination of para-substituted phenols. rug.nlresearchgate.net This method utilizes an evolved flavoprotein oxidase enzyme as a catalyst. The reaction consumes only the phenol (B47542) substrate, an amine, and molecular oxygen (O₂), producing the aminated product and hydrogen peroxide (H₂O₂) as a byproduct. rug.nlresearchgate.net This enzymatic process is noted for its potential in creating chiral amines and operates under milder conditions than traditional chemical amination. rug.nl

Syntheses via Specific Intermediates

Synthesizing this compound can also proceed through distinct and stable chemical intermediates. An industrially important method involves the alkaline hydrolysis of 2-amino-5-ethylbenzenesulfonic acid or its salts. google.com This reaction employs concentrated alkali hydroxides like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) under conditions of high temperature (250–300°C) and pressure (15–20 bar). The reaction proceeds through the nucleophilic displacement of the sulfonate group by a hydroxide ion.

Another documented synthesis involves the reaction of 2-aminoethanol with hydrochloric acid and sodium nitrite, identifying 2-aminoethanol as a key intermediate in forming the final product. biosynth.com Furthermore, related aminophenol derivatives can be prepared by the reductive amination of intermediates like 3-hydroxy-4-nitro-benzaldehyde. google.comgoogle.com

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms of these synthetic routes requires analysis of reaction kinetics, thermodynamics, and the specific roles played by catalysts.

Reaction Kinetics and Thermodynamic Analysis

The kinetics of the synthesis of this compound are highly dependent on the chosen pathway. For the alkaline hydrolysis of 2-amino-5-ethylbenzenesulfonic acid, specific reaction parameters have been optimized to maximize yield. Research shows that a molar ratio of KOH to the sulfonic acid between 10:1 and 15:1, a temperature of 300°C, and a pressure of 15-20 bar for 3 to 5 hours can achieve a conversion rate of over 95%.

In the context of catalytic oxidation of related compounds like 2-amino-5-methylphenol (B193566), kinetic studies have been performed using cobalt complexes that mimic the enzyme phenoxazinone synthase. nih.govrsc.org These studies provide catalytic rate constants (kcat) that quantify the efficiency of different catalytic systems. For instance, certain cobalt complexes exhibit kcat values for the aerobic oxidation of 2-amino-5-methylphenol (5MeOAP) as high as 77.85 h⁻¹ and 112.12 h⁻¹. nih.govrsc.org Thermodynamic parameters have also been investigated for the interaction of this compound with amines, utilizing models such as Michaelis–Menten kinetics to understand these processes. biosynth.com

Table 1: Kinetic and Thermodynamic Parameters for Synthesis and Reactions of this compound and Analogs

Synthetic Method/ReactionKey ParameterValueSource
Alkaline Hydrolysis of 2-amino-5-ethylbenzenesulfonic acidTemperature300°C
Pressure15–20 bar
Molar Ratio (KOH:Substrate)10:1 to 15:1
Reaction Time for >95% Conversion3–5 hours
Aerobic Oxidation of 2-amino-5-methylphenol (5MeOAP)Catalytic Rate (kcat) with Cobalt Complex 2077.85 h⁻¹ nih.govrsc.org
Catalytic Rate (kcat) with Cobalt Complex 23112.12 h⁻¹ rsc.org

Role of Catalytic Systems in Synthesis

Catalysts are fundamental to several synthetic routes for this compound, enhancing reaction rates and selectivity.

In precursor-based reductions, heterogeneous catalysts are standard. Palladium on carbon (Pd/C) is widely used for the hydrogenation of 5-ethyl-2-nitrophenol. nbinno.com Other noble metal catalysts, such as those based on platinum or rhodium, are also effective for the hydrogenation of aromatic nitro compounds. rsc.orgkaznu.kz Specialized catalysts, like palladium supported on a borohydride (B1222165) exchange resin (BER-Pd), have been developed for the selective reduction of nitroaromatics at room temperature and atmospheric pressure. koreascience.kr

For direct amination reactions, catalysts based on copper or palladium are employed to facilitate the reaction between a phenol and ammonia under high pressure. In the more advanced biocatalytic oxidative amination, the enzyme flavoprotein oxidase acts as the catalyst. rug.nlresearchgate.net This enzyme oxidizes the p-alkylphenol to a reactive quinonoid intermediate, which then undergoes nucleophilic addition by an amine. researchgate.net

In reactions involving aminophenol analogs, cobalt complexes have been shown to be effective catalysts for aerobic oxidation, mimicking the function of natural enzymes like phenoxazinone synthase. nih.govrsc.org These catalysts facilitate the oxidation of o-aminophenols to produce 2-aminophenoxazinone structures. nih.gov

Table 2: Catalytic Systems in the Synthesis of this compound and Related Reactions

Catalyst TypeReactionFunctionSource
Palladium on Carbon (Pd/C)Reduction of 5-ethyl-2-nitrophenolCatalyzes hydrogenation of the nitro group. nbinno.com
Copper or Palladium CatalystsDirect Amination of PhenolsEnables reaction with ammonia at high temperature and pressure.
Flavoprotein Oxidase (Biocatalyst)Direct Oxidative Amination of PhenolsOxidizes the phenol to a reactive intermediate for amine addition. rug.nlresearchgate.net
Cobalt(III) ComplexesAerobic Oxidation of o-AminophenolsMimic enzyme activity to catalyze oxidation by O₂. nih.govrsc.org
Palladium on Borohydride Exchange Resin (BER-Pd)Selective Hydrogenation of NitroaromaticsAllows for selective reduction under mild conditions. koreascience.kr

Derivatization and Functionalization of this compound

The strategic modification of this compound allows for the creation of novel molecules with tailored properties. The following sections detail specific synthetic routes for its functionalization.

Synthesis of Schiff Bases and Imine Derivatives

The condensation reaction between the primary amino group of this compound and an aldehyde or ketone is a common method for the synthesis of Schiff bases, also known as imines. This reaction is typically catalyzed by an acid or base and often involves refluxing the reactants in a suitable solvent, such as ethanol. While specific studies on this compound are not abundant, the synthesis of Schiff bases from the closely related 2-amino-5-methylphenol provides a strong model for its reactivity.

For instance, the reaction of 2-amino-5-methylphenol with various aldehydes, such as quinoxaline-2-carboxaldehyde or 4-(difluoromethoxy)-2-hydroxybenzaldehyde, proceeds efficiently to yield the corresponding Schiff base. japsonline.com A general protocol involves dissolving equimolar amounts of the aminophenol and the aldehyde in an alcohol, followed by refluxing for several hours. japsonline.com The product often precipitates from the solution upon cooling and can be purified by recrystallization. The reaction conditions can be optimized by varying the solvent and the presence of a catalyst. In some cases, the reaction proceeds readily at room temperature, while in others, heating is required to drive the reaction to completion.

Table 1: Representative Conditions for Schiff Base Synthesis with Substituted 2-Aminophenols

2-Aminophenol (B121084) DerivativeAldehyde/KetoneSolventCatalystReaction ConditionsReference
2-amino-5-methylphenol4-(difluoromethoxy)-2-hydroxybenzaldehydeEthanolNoneReflux, 4 hours japsonline.com
2-amino-5-methylphenolQuinoxaline-2-carboxaldehydeMethanolNoneStirred at room temperature, 1 hour
2-amino-4-chlorophenolN-(2-(4-bromophenyl)-3-(dimethylamino)-allylidene)-N-methylmethanaminium perchlorate (B79767)EthanolTriethylamineReflux nih.gov
2-(4-aminophenyl)acetonitrileVarious aromatic aldehydesEthanol3,5-difluoroarylboronic acidRoom temperature, 2 hours researchgate.net

Cyclocondensation Reactions to Form Heterocyclic Systems (e.g., Phenoxazinones)

The oxidative cyclocondensation of 2-aminophenols is a powerful method for the synthesis of phenoxazinones, a class of heterocyclic compounds with significant biological and material applications. This reaction involves the intermolecular condensation of two molecules of a 2-aminophenol derivative, followed by an oxidation step to form the planar phenoxazinone core.

The reactivity of substituted 2-aminophenols in these reactions is influenced by the nature and position of the substituents on the aromatic ring. Studies on the catalytic aerobic oxidation of o-aminophenols have demonstrated that substrates with electron-donating groups, such as the ethyl group in this compound, are generally reactive. For example, the aerobic oxidation of 2-amino-5-methylphenol (5MeOAP) has been shown to proceed efficiently in the presence of cobalt(II) complexes as catalysts. rsc.org The catalytic turnover frequency (Kcat) for the oxidation of 5MeOAP can be significantly higher than that of the unsubstituted o-aminophenol (OAP), indicating that the methyl group enhances the reaction rate. rsc.org It is reasonable to expect that the ethyl group in this compound would have a similar activating effect.

The reaction is typically carried out in the presence of an oxidizing agent, such as molecular oxygen or hydrogen peroxide, and a catalyst, which can be a transition metal complex or an enzyme like laccase. researchgate.net The choice of catalyst and reaction conditions can influence the product distribution and yield.

Table 2: Catalytic Aerobic Oxidation of Substituted o-Aminophenols

SubstrateCatalystKcat (h⁻¹)Reference
o-aminophenol (OAP)Cobalt(II) complex 1947.36 rsc.org
o-aminophenol (OAP)Cobalt(II) complex 2047.60 rsc.org
2-amino-5-methylphenol (5MeOAP)Cobalt(II) complex 1974.38 rsc.org
2-amino-5-methylphenol (5MeOAP)Cobalt(II) complex 2077.85 rsc.org
o-aminophenol (OAP)Cobalt(III) complex 2361.92 rsc.org
2-amino-5-methylphenol (5MeOAP)Cobalt(III) complex 23112.12 rsc.org

Formation of Beta-Amino Alcohols from Epoxides with Aminophenols

The ring-opening of epoxides with amines is a direct and versatile method for the synthesis of β-amino alcohols. rroij.commdpi.com This reaction involves the nucleophilic attack of the amino group on one of the carbon atoms of the epoxide ring, leading to the formation of a new carbon-nitrogen bond and a hydroxyl group. The regioselectivity of the reaction with unsymmetrical epoxides is a key consideration and can often be controlled by the choice of catalyst and reaction conditions. rroij.com

For aromatic amines, the nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide. The reaction can be performed at room temperature or with heating, depending on the reactivity of the specific substrates and the catalyst used. The use of a catalyst can often lead to higher yields and improved selectivity under milder conditions.

Table 3: Catalytic Systems for the Ring-Opening of Epoxides with Aromatic Amines

CatalystEpoxideAmineSolventKey FeaturesReference(s)
Indium tribromideVariousVarious aromatic aminesNot specifiedMild and efficient rroij.com
Heteropoly acidVariousVarious aromatic aminesWaterClean reaction, small quantity of catalyst rroij.comresearchgate.net
Sulfated zirconiaVariousAromatic aminesSolvent-freeHigh regioselectivity rroij.com
Antimony trichlorideVariousAniline and derivativesNot specifiedGood yields at room temperature rroij.com
Zinc(II) perchlorate hexahydrateVariousAminesSolvent-freeHigh yields, excellent chemo-, regio-, and stereoselectivity organic-chemistry.org
Silica gel (60–120 mesh)VariousAminesSolvent-freeEfficient at room temperature organic-chemistry.org

Proton Transfer and Acid-Base Behavior Investigations

This compound, containing both an amino (-NH₂) and a hydroxyl (-OH) group, exhibits amphoteric properties, meaning it can act as both an acid and a base. This dual reactivity is central to its chemical behavior and interactions.

As a Brønsted-Lowry acid, the phenolic hydroxyl group can donate a proton. libretexts.org Conversely, as a Brønsted-Lowry base, the amino group has a lone pair of electrons and can accept a proton. libretexts.org This capacity for proton transfer is fundamental to its role in various chemical reactions. masterorganicchemistry.com The compound's ability to engage in proton transfer reactions means it can interact with water to form hydrogen ions. biosynth.com

The acid-base properties of aminophenols are influenced by the electronic effects of the substituents on the aromatic ring. The amino group, being an electron-donating group, increases the electron density on the ring, which can affect the acidity of the phenolic proton. The ethyl group, also an electron-donating group, further influences this electronic environment. The interplay of these groups determines the specific pKa values of the amino and hydroxyl functionalities, although specific experimental pKa values for this compound are not detailed in the provided search results.

In an acidic medium, the amino group is protonated to form an ammonium (B1175870) salt. In a basic medium, the phenolic proton is abstracted to form a phenoxide ion. This behavior is crucial in contexts such as its use in oxidative hair dye formulations, where pH conditions are carefully controlled to facilitate specific reactions.

Nucleophilic and Electrophilic Interactions (e.g., with Amines)

The chemical reactivity of this compound is characterized by its ability to participate in both nucleophilic and electrophilic interactions.

Nucleophilic Character: The amino and hydroxyl groups are electron-donating, making the aromatic ring electron-rich and thus nucleophilic. This enhanced nucleophilicity makes the ring susceptible to electrophilic aromatic substitution reactions. The positions ortho and para to the activating groups are particularly reactive. The amino group itself can also act as a nucleophile, reacting with electrophiles. libretexts.org For instance, it can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

Electrophilic Interactions: While the ring is primarily nucleophilic, the compound can be transformed into electrophilic species. For example, under oxidative conditions, this compound can be converted to a quinone imine intermediate, which is a potent electrophile. mdpi.com This intermediate can then react with various nucleophiles.

Interactions with Amines: this compound has been observed to interact with amines, with the nature of this interaction being dependent on factors such as the concentration of the amine, pH, and temperature. biosynth.com This reactivity is central to its application in oxidative coupling reactions, where it can react with other aromatic compounds, often amines, to form larger dye molecules. The formation of these larger molecules is a result of the nucleophilic attack of one molecule onto an oxidized, electrophilic form of another.

Oxidative Transformation Pathways

The oxidation of this compound is a key aspect of its chemical reactivity, leading to the formation of various intermediates and final products.

Enzyme-Catalyzed Oxidation Mechanisms (e.g., Tyrosinase Mimicry)

The oxidation of aminophenols can be catalyzed by enzymes like tyrosinase and laccase, or by synthetic complexes that mimic the function of these enzymes. nih.govrsc.org Tyrosinase, a copper-containing enzyme, catalyzes the oxidation of phenols to ortho-quinones. researchgate.netmdpi.com The oxidation of 2-aminophenols by tyrosinase is understood to follow a mechanism similar to that of catechol compounds. nih.gov

In tyrosinase mimicry, synthetic metal complexes, often containing copper or cobalt, are used to catalyze the oxidation of aminophenols. rsc.orgiitkgp.ac.in These complexes can facilitate the aerobic oxidation of the aminophenol substrate. For example, certain cobalt complexes have been shown to be effective catalysts for the aerobic oxidation of 2-amino-5-methylphenol, a closely related compound. rsc.org The catalytic cycle often involves the metal center changing its oxidation state and the formation of substrate radicals. rsc.org

The catalytic activity of these mimic complexes can be influenced by their structure, the nature of the ligands, and the presence of co-catalysts. rsc.orgchemrxiv.org For instance, the presence of labile metal-bound ions can facilitate substrate binding and enhance reactivity. rsc.org

Aerobic Oxidation Processes

This compound can undergo oxidation in the presence of molecular oxygen (aerobic oxidation). This process can be catalyzed by metal complexes, as discussed in the previous section. iitkgp.ac.inchemrxiv.org The aerobic oxidation of aminophenols is a complex process that can lead to the formation of phenoxazinone structures through oxidative dimerization. rsc.org

The mechanism of aerobic oxidation often involves the generation of radical intermediates. chemrxiv.org For example, in the presence of a cobalt catalyst, the oxidation may proceed through a ligand-based radical intermediate. chemrxiv.org The stoichiometry of the reaction can be complex, with dioxygen being reduced to either water or hydrogen peroxide. iitkgp.ac.in

Formation and Reactivity of Quinone Imine Intermediates

A key intermediate in the oxidation of 2-aminophenols is the corresponding quinone imine. mdpi.comresearchgate.net This species is formed through a two-electron oxidation of the parent aminophenol. Quinone imines are highly reactive electrophiles due to their electron-deficient nature. mdpi.com

The formation of a quinone imine from a substituted 2-aminophenol can be the rate-limiting step in subsequent reactions. Once formed, the quinone imine can undergo a variety of reactions, including nucleophilic attack. For instance, it can be trapped by a second molecule of the aminophenol, leading to the formation of a dimer. researchgate.net This dimer can then undergo further oxidation and cyclization to form phenoxazinone derivatives. researchgate.net

The stability and reactivity of the quinone imine intermediate are influenced by the substituents on the aromatic ring. In some cases, the reaction can be blocked at the quinone imine stage if further reaction steps are hindered. researchgate.net Quinone imines are also recognized as biologically reactive intermediates that can interact with cellular macromolecules. mdpi.comencyclopedia.pub

Table of Kinetic Parameters for the Aerobic Oxidation of o-Aminophenol (H2AP) Catalyzed by Copper(II) Complexes iitkgp.ac.in

ComplexVmax (M s⁻¹)KM (M)Kass (M⁻¹)kcat (s⁻¹)kcat/KM (M⁻¹ s⁻¹)
1 MeOH 4.35 x 10⁻⁸14.60 x 10⁻⁵6.85 x 10³174 x 10⁻⁵12
2 H₂O 5.33 x 10⁻⁸13.21 x 10⁻⁵7.57 x 10³213 x 10⁻⁵16
3 5.85 x 10⁻⁸5.33 x 10⁻⁵18.76 x 10³234 x 10⁻⁵44

Biochemical Transformations and Biological Interactions of 2 Amino 5 Ethylphenol

Metabolic Fate and Biotransformation Pathways

The metabolic fate of xenobiotics like 2-Amino-5-ethylphenol in the body is a critical determinant of their biological activity and clearance. Biotransformation processes, primarily occurring in the liver, are designed to convert lipophilic compounds into more water-soluble metabolites that can be readily excreted. These processes are generally categorized into Phase I and Phase II reactions. For aminophenols, both phases are crucial.

In Vivo and In Vitro Metabolic Studies

Direct in vivo and in vitro metabolic studies specifically investigating this compound are not readily found in the current body of scientific literature. However, extensive research on related aminophenols, such as p-aminophenol (a metabolite of acetaminophen), provides a strong basis for predicting the metabolic pathways for this compound. oaepublish.comnih.gov It is anticipated that, like other phenolic compounds, this compound would undergo significant metabolism in both enterocytes and the liver. nih.gov The metabolic pathways for aromatic amines and phenolic compounds have been extensively studied, indicating that they are subject to a variety of biotransformation reactions. nih.govnih.govtandfonline.com

Key Enzymatic Transformations (e.g., Acetylation, Sulfation, Glucuronidation)

The primary routes of metabolism for aminophenols involve Phase II conjugation reactions, which mask the functional groups (amino and hydroxyl) with endogenous polar molecules, thereby increasing their water solubility and facilitating their excretion.

Acetylation: The amino group of this compound is a prime target for N-acetylation. This reaction is catalyzed by N-acetyltransferases (NATs), which are present in the liver and other tissues. Acetylation of the amino group generally leads to a less toxic and more readily excretable metabolite. acs.orgacs.orggoogle.com For instance, in the case of p-aminophenol, N-acetylation is a key step in its metabolism. quora.comyoutube.com

Sulfation: The phenolic hydroxyl group can undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs). This process involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, forming a sulfate ester. ewg.orgfoodb.ca Sulfation is a common pathway for the detoxification of phenolic compounds.

Glucuronidation: Glucuronidation is another major Phase II pathway for both the amino and hydroxyl groups of aminophenols. nih.govwikipedia.orgwashington.edu UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the substrate. This can result in the formation of O-glucuronides at the hydroxyl group and N-glucuronides at the amino group. Glucuronide conjugates are highly water-soluble and are readily eliminated in urine or bile.

The relative contribution of each of these pathways can vary depending on the specific structure of the aminophenol, the species, and the individual's genetic makeup (e.g., polymorphisms in metabolizing enzymes).

Identification and Characterization of Metabolites

Specific metabolites of this compound have not been reported. However, based on the metabolism of structurally similar compounds like p-aminophenol, several types of metabolites can be anticipated. oaepublish.comresearchgate.netnih.gov These would likely include:

N-acetyl-2-amino-5-ethylphenol (from acetylation of the amino group)

2-Amino-5-ethylphenyl sulfate (from sulfation of the hydroxyl group)

2-Amino-5-ethylphenyl glucuronide (from glucuronidation of the hydroxyl group)

N-(5-ethyl-2-hydroxyphenyl)acetamide-glucuronide (a diconjugated metabolite)

In addition to these direct conjugates, Phase I metabolism, although generally less prominent for simple aminophenols, could lead to hydroxylated or oxidized derivatives, which would then be subject to Phase II conjugation. For example, aromatic amines can undergo N-oxidation, a reaction that can sometimes lead to the formation of reactive intermediates. who.intnih.gov

Predicted Metabolite Type Metabolic Pathway Enzyme Family Functional Group Involved
N-acetyl conjugateAcetylationN-acetyltransferases (NATs)Amino group
Sulfate conjugateSulfationSulfotransferases (SULTs)Hydroxyl group
O-Glucuronide conjugateGlucuronidationUDP-glucuronosyltransferases (UGTs)Hydroxyl group
N-Glucuronide conjugateGlucuronidationUDP-glucuronosyltransferases (UGTs)Amino group

Interactions with Biological Systems and Macromolecules

The interaction of small molecules with biological macromolecules such as enzymes and receptors is the basis of their pharmacological and toxicological effects. While direct studies on this compound are lacking, its chemical structure suggests potential for such interactions.

Enzyme Binding and Modulation Studies

There is no specific information available regarding the binding of this compound to or modulation of any particular enzyme. In general, phenolic compounds can interact with a variety of enzymes. For example, some phenolic compounds are known to be inhibitors or substrates of cytochrome P450 enzymes. nih.gov The amino and hydroxyl groups of this compound could potentially form hydrogen bonds with amino acid residues in the active site of enzymes, leading to either inhibition or facilitation of their catalytic activity.

Receptor Ligand Research (e.g., Adenosine Receptor Antagonism for related scaffolds)

While there is no research directly linking this compound to adenosine receptor antagonism, the broader field of medicinal chemistry has identified various heterocyclic scaffolds that act as adenosine receptor antagonists. nih.govnih.govmdpi.comacs.orgnih.govwikipedia.orgncl.ac.uk The development of these antagonists often involves the identification of a core pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. acs.orgacs.orgnih.gov

Oxidative Stress and Redox Chemistry in Biological Systems

The interaction of this compound with biological systems is intrinsically linked to its redox properties, which can contribute to both antioxidant and pro-oxidant effects. The presence of both a hydroxyl (-OH) and an amino (-NH2) group on the aromatic ring makes it susceptible to oxidation-reduction reactions. These reactions can influence cellular redox homeostasis, a critical balance between reducing and oxidizing processes that is essential for normal cellular function. nih.gov Disruption of this balance can lead to oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS) that can damage cellular components. mdpi.com

The position of the amino and hydroxyl groups on the phenol (B47542) ring is a key determinant of its redox behavior. For this compound, an ortho-aminophenol derivative, the arrangement of these functional groups facilitates its participation in redox cycling and the generation of reactive intermediates.

A significant aspect of the redox chemistry of aminophenols is their potential to act as pro-oxidants, particularly in the presence of transition metal ions such as copper. nih.govresearchgate.net Research on ortho- and para-aminophenols has shown that they can reduce cupric (Cu²⁺) ions to cuprous (Cu⁺) ions. nih.govresearchgate.net The reduced copper ion can then react with molecular oxygen to produce superoxide radicals, a type of ROS. nih.govresearchgate.net This process regenerates the cupric ion, allowing it to be reduced again by another aminophenol molecule, thus establishing a catalytic cycle that continuously generates ROS. nih.govresearchgate.net This sustained production of reactive oxygen species can lead to oxidative stress within biological systems. nih.govresearchgate.net

The pro-oxidant activity of aminophenols is dependent on the isomeric position of the functional groups. Studies have indicated that 2- and 4-aminophenols are potent in reducing copper ions and reacting with radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH), whereas 3-aminophenol shows significantly less reactivity. nih.govresearchgate.net This suggests that the ortho- and para-isomers are more readily oxidized, a key step in their pro-oxidant mechanism. The inactivation of aconitase, an enzyme sensitive to oxidative stress, has been used as a marker for ROS generation by 2- and 4-aminophenols in the presence of copper. nih.govresearchgate.net

Conversely, the same chemical features that contribute to the pro-oxidant activity of this compound can also endow it with antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their reactivity and preventing them from damaging cellular structures. The resulting phenoxyl radical can be stabilized by resonance, particularly with the electron-donating amino group.

The metabolism of similar compounds, such as p-aminophenol, can lead to the formation of reactive intermediates like p-benzoquinone imine. nih.gov In the case of acetaminophen (N-acetyl-p-aminophenol), its toxic effects are mediated by the formation of the highly reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which can deplete cellular glutathione and cause oxidative stress. mdpi.comnih.gov While this compound is structurally different, its oxidation can also be expected to produce reactive quinone-imine species that can interact with cellular macromolecules and contribute to oxidative stress. researchgate.netresearchgate.net

Below is a data table summarizing the comparative pro-oxidant activity of different aminophenol isomers.

Isomer PositionPro-oxidant Activity in the Presence of CopperReactivity with DPPH Radical
2- (ortho) HighHigh
3- (meta) LowLow
4- (para) HighHigh

This table is based on data for the parent aminophenol compounds and is intended to provide a comparative context for the potential activity of this compound. nih.govresearchgate.net

Environmental Chemistry and Degradation Pathways of 2 Amino 5 Ethylphenol

Mechanisms of Environmental Degradation

The environmental degradation of 2-Amino-5-ethylphenol can occur through processes mediated by microorganisms (biotic degradation) and through chemical reactions influenced by environmental factors such as sunlight and water (abiotic degradation).

While specific microbial degradation pathways for this compound are not extensively documented in scientific literature, inferences can be drawn from studies on analogous aminophenol compounds. The structural similarity of this compound to other aminophenols suggests that it is likely susceptible to microbial degradation.

Generally, the aerobic biodegradation of aminophenols by bacteria can be initiated through two primary routes:

Hydrolytic Deamination: This pathway involves the removal of the amino group (-NH2) to form a dihydroxybenzene derivative, which can then undergo ring cleavage.

Ring Cleavage: Dioxygenase enzymes can directly cleave the aromatic ring of aminophenols, leading to the formation of aliphatic intermediates that can be further metabolized. For instance, 2-aminophenol (B121084) can be cleaved by 2-aminophenol-1,6-dioxygenase.

The presence of an ethyl group at the 5-position of this compound may influence the rate and pathway of biodegradation compared to simpler aminophenols. The alkyl chain could potentially be a site for initial oxidation by monooxygenase enzymes, leading to intermediates that are then funneled into central metabolic pathways.

A study on the environmental implications of this compound hydrochloride indicated that the substance is not readily biodegradable, but also not expected to be persistent in the environment industrialchemicals.gov.au. An activated sludge respiration inhibition test showed a 3-hour EC50 of >1000 mg/L, suggesting that the compound is not significantly toxic to the microorganisms typically found in wastewater treatment plants, which is a positive indicator for its potential biological treatment industrialchemicals.gov.au.

Table 1: Biotic Degradation Potential of this compound

Test TypeResultImplication
Activated Sludge Respiration Inhibition3-hour EC50 > 1000 mg/LLow toxicity to wastewater treatment microorganisms, suggesting amenability to biological treatment.

This table summarizes the available data on the biotic degradation potential of this compound.

Abiotic processes, particularly photodegradation and hydrolysis, are expected to play a significant role in the environmental degradation of this compound.

Photodegradation: Aromatic compounds with amino and hydroxyl groups are generally susceptible to degradation by sunlight. The absorption of UV radiation can lead to the formation of reactive species and the subsequent breakdown of the molecule. A report on this compound hydrochloride suggests that some level of photodegradation can be anticipated over a 24-hour period with a normal photo period industrialchemicals.gov.au. While specific experimental data on the quantum yield and photodegradation rates for this compound are limited, studies on other aminophenols demonstrate that phototransformation is a viable degradation pathway in surface waters.

Hydrolysis: The stability of this compound in water is pH-dependent. A study on this compound hydrochloride determined a hydrolysis half-life of 48 hours at 20°C and pH 7 in the dark, indicating that the compound can degrade in water even without the influence of light industrialchemicals.gov.au. This suggests that hydrolysis can be a relevant degradation pathway in aquatic environments.

Table 2: Abiotic Degradation of this compound

Degradation MechanismFindingEnvironmental Relevance
HydrolysisHalf-life of 48 hours at pH 7 and 20°C (in the dark)Indicates that the compound is not persistent in neutral aquatic environments.
PhotodegradationExpected to occur during a normal photo periodSuggests that sunlight will contribute to its degradation in surface waters.

This table outlines the known abiotic degradation mechanisms for this compound.

Identification of Environmental Transformation Products

Specific environmental transformation products of this compound have not been extensively identified in the available literature. However, based on the degradation pathways of similar compounds, several potential transformation products can be hypothesized.

During biotic degradation, initial hydroxylation of the aromatic ring or oxidation of the ethyl group could occur. Subsequent ring cleavage would lead to the formation of various aliphatic acids, which would eventually be mineralized to carbon dioxide and water.

Abiotic degradation through photodegradation could lead to the formation of quinone-imine or benzoquinone structures, which are common photo-oxidation products of aminophenols. Hydrolysis is likely to be a slower process but could contribute to the formation of other hydroxylated aromatic compounds.

It is important to note that some transformation products of aromatic amines can be more toxic than the parent compound. Therefore, a complete environmental risk assessment would require the identification and toxicological characterization of the major degradation products of this compound.

Environmental Fate Modeling and Assessment

In the absence of extensive experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate of chemicals like this compound. These computational models use the molecular structure of a compound to estimate its physicochemical properties and environmental behavior, including its potential for biodegradation, bioaccumulation, and toxicity.

For substituted phenols, QSAR models have been developed to predict their degradation rates and pathways. These models typically use molecular descriptors such as hydrophobicity (log Kow), electronic properties (e.g., Hammett constants), and steric parameters to correlate with reactivity.

While no specific environmental fate models for this compound were found, its physicochemical properties can be used as inputs for general environmental fate models. For instance, its water solubility and octanol-water partition coefficient (log Kow) are key parameters for predicting its distribution between water, soil, and sediment. A low log Kow would suggest a lower potential for bioaccumulation.

Advanced Analytical and Spectroscopic Characterization in 2 Amino 5 Ethylphenol Research

High-Resolution Chromatographic and Mass Spectrometric Techniques

High-resolution techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly High-Resolution Mass Spectrometry (HRMS) are indispensable for the analysis of 2-amino-5-ethylphenol. ub.edu These methods provide not only separation from complex matrices but also precise mass measurements, enabling unambiguous identification and structural elucidation.

In a typical LC-MS analysis, a reversed-phase column (like a C18) would be used to separate this compound from reactants, byproducts, and impurities. nih.govnih.gov The mobile phase would likely consist of a gradient of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid) to ensure the analyte is in its protonated form for better ionization. nih.gov

High-Resolution Mass Spectrometry, often coupled with techniques like electrospray ionization (ESI), provides the exact mass of the molecular ion. For this compound (C₈H₁₁NO), the theoretical exact mass of its protonated molecule [M+H]⁺ is 138.0919 g/mol . HRMS can measure this with high accuracy (typically within 5 ppm), which helps to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) is used to investigate the compound's fragmentation patterns, offering deeper structural insights. nih.gov By subjecting the protonated molecular ion (m/z 138.09) to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation of this compound is expected to follow pathways common to phenols and aromatic amines. libretexts.orgdocbrown.info Key fragmentation pathways would likely include the loss of the ethyl group and cleavages associated with the amino and hydroxyl functionalities.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted m/z Possible Fragmentation Pathway
[M+H]⁺ 138.0919 Protonated parent molecule
[M+H - C₂H₄]⁺ 110.0606 Loss of ethylene (B1197577) (McLafferty-type rearrangement from ethyl group)
[M+H - CH₃]⁺ 123.0684 Loss of a methyl radical from the ethyl group
[M+H - NH₃]⁺ 121.0653 Loss of ammonia (B1221849)
[M+H - CO]⁺ 110.0864 Loss of carbon monoxide from the phenol (B47542) ring

Note: This table is based on theoretical fragmentation patterns for a compound with this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of this compound. biosynth.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aromatic region would show three distinct signals corresponding to the protons on the benzene (B151609) ring. The substitution pattern (1,2,4-substitution) leads to predictable splitting patterns (multiplicities) due to spin-spin coupling between adjacent protons. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The protons of the amine (-NH₂) and hydroxyl (-OH) groups would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the ethyl group carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and hydroxyl groups and the alkyl substituent, providing confirmation of their positions on the ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Aromatic CH (position 3) ~6.6-6.8 ~115-118 Doublet (d)
Aromatic CH (position 4) ~6.8-7.0 ~128-131 Doublet of doublets (dd)
Aromatic CH (position 6) ~6.5-6.7 ~114-117 Doublet (d)
Ar-C-NH₂ (position 2) - ~135-140 Singlet
Ar-C-OH (position 1) - ~145-150 Singlet
Ar-C-CH₂CH₃ (position 5) - ~130-135 Singlet
-CH₂- ~2.5-2.7 ~28-32 Quartet (q)
-CH₃ ~1.1-1.3 ~15-18 Triplet (t)
-OH ~4.5-5.5 (variable) - Broad singlet (br s)

Note: Predicted values are based on standard chemical shift increments for substituted benzene rings. Actual values may vary depending on solvent and experimental conditions.

Spectroscopic Methods for Reaction Monitoring and Product Characterization (e.g., UV-Vis, IR, EPR)

A variety of spectroscopic methods are employed for real-time reaction monitoring and the characterization of products involving this compound.

UV-Vis Spectroscopy: Due to its aromatic structure, this compound absorbs ultraviolet (UV) light. UV-Vis spectroscopy can be used to monitor reactions such as oxidation. For example, the enzymatic or chemical oxidation of aminophenols often leads to the formation of highly colored quinone-imine or phenoxazinone structures, which absorb strongly in the visible region of the spectrum. researchgate.net By monitoring the appearance of new absorbance bands at specific wavelengths (e.g., around 400-500 nm), the rate of product formation can be quantified in real-time. researchgate.netupdatepublishing.com

Infrared (IR) Spectroscopy: Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is particularly useful for in-situ monitoring of reactions in solution. rsc.org The synthesis or reaction of this compound can be followed by tracking the disappearance of reactant peaks or the appearance of product peaks. The IR spectrum of this compound itself displays characteristic absorption bands that confirm the presence of its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber Range (cm⁻¹) Description of Vibration
O-H (Phenol) 3200-3600 Stretching, typically broad
N-H (Amine) 3300-3500 Stretching, two bands for primary amine
C-H (Aromatic) 3000-3100 Stretching
C-H (Aliphatic) 2850-2960 Stretching (from ethyl group)
C=C (Aromatic) 1500-1600 Ring stretching
C-O (Phenol) 1200-1260 Stretching

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. In the context of this compound research, EPR would be invaluable for studying oxidation mechanisms. The oxidation of phenols can proceed through phenoxyl radical intermediates. EPR spin trapping techniques could be used to detect and identify these transient radical species, providing crucial mechanistic insights into the reaction pathways. scielo.org.mx

X-ray Absorption Spectroscopy (XAS) for Coordination Chemistry

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of a specific absorbing atom. illinois.edu While not commonly applied to the organic molecule itself, XAS becomes highly relevant when this compound acts as a ligand in a metal coordination complex. uiowa.edu The amino and hydroxyl groups can act as a bidentate ligand, chelating to a metal center.

XAS experiments are typically performed at synchrotron radiation sources and the resulting spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region provides information about the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing metal atom. illinois.edu The precise energy and shape of the absorption edge are sensitive to the electronic environment of the metal, which is directly influenced by the coordinating this compound ligand.

EXAFS: The EXAFS region contains information about the local atomic environment around the central metal atom. Analysis of the EXAFS oscillations can accurately determine the coordination number, the types of neighboring atoms (e.g., nitrogen and oxygen from the ligand), and the precise metal-ligand bond distances. nih.gov

For a hypothetical complex, such as one formed with copper(II), XAS at the Cu K-edge could provide the data summarized in the table below.

Table 4: Hypothetical XAS-Derived Data for a Metal Complex with this compound Ligand

Parameter Information Provided Example Value (for a hypothetical Cu(II) complex)
XANES Edge Position Oxidation state of the metal Confirms Cu(II) state
EXAFS Analysis (1st shell) M-N/O bond distances Cu-N distance: ~2.00 Å; Cu-O distance: ~1.95 Å
EXAFS Analysis (1st shell) Coordination number e.g., 2 N atoms and 2 O atoms from two ligands

This technique is invaluable for understanding how the ligand binds to the metal and influences its chemical properties, which is crucial in fields like catalysis and materials science. uiowa.edunih.gov

Emerging Applications and Future Research Trajectories for 2 Amino 5 Ethylphenol

Role in Advanced Materials Science (e.g., Polymer Chemistry, Functional Dyes)

The bifunctional nature of 2-Amino-5-ethylphenol, conferred by its amino and hydroxyl groups, makes it a valuable monomer for the synthesis of high-performance polymers and a key building block for specialized functional dyes.

Polymer Chemistry: Aminophenols are critical precursors for the synthesis of polybenzoxazoles (PBOs), a class of rigid-rod polymers known for their exceptional thermal stability, high mechanical strength, and chemical resistance. The synthesis involves a polycondensation reaction between a bis-o-aminophenol and a dicarboxylic acid derivative to form a poly(hydroxyamide) (PHA) precursor, which then undergoes thermal cyclization to form the final PBO koreascience.kr. While research has often focused on other substituted aminophenols, the fundamental chemistry is directly applicable to this compound. Its incorporation into a polymer backbone could be used to tailor properties such as solubility and processability due to the presence of the ethyl group. The general synthesis pathway from an aminophenol to a PBO is a two-step process, which is an active area of materials research koreascience.krresearchgate.netnih.gov.

Functional Dyes: this compound serves as a crucial intermediate in the production of a variety of colorants, particularly azo dyes, for applications in textiles, inks, and plastics koreascience.kr. The amino group can be diazotized and then coupled with other aromatic compounds to create a diverse palette of stable and vibrant colors. Its role as a dye intermediate is foundational to its industrial use, contributing to the stability and intensity of color formulations koreascience.krresearchgate.net. Research in this area continues to focus on synthesizing novel dye structures with enhanced properties, such as improved lightfastness, thermal stability, and specific spectral characteristics for advanced applications like optical data storage or as components in solar cells.

Table 1: Potential Polymer Architectures Incorporating this compound

Polymer Class Monomer Reactants Key Polymer Properties Potential Application
Polybenzoxazole (PBO) This compound, Dicarboxylic Acid Chloride High thermal stability, excellent mechanical strength, chemical resistance. Aerospace components, fire-resistant fabrics, advanced composites.
Aromatic Polyamide This compound, Diacid Chloride Good thermal properties, high strength. Specialty fibers, films.

| Epoxy Resins | this compound (as curing agent), Epichlorohydrin | High cross-link density, thermal and chemical resistance. | Adhesives, coatings, electronic components. wikipedia.org |

Catalysis and Organic Synthetic Transformations

The reactivity of the amino and hydroxyl groups on the this compound ring makes it a versatile building block for more complex organic molecules. Its utility extends to being a starting material for a wide range of synthetic transformations.

The compound can undergo reactions such as acylation, alkylation, and condensation to produce a variety of derivatives. For instance, the synthesis of benzoxazoles from 2-aminophenols is a well-established transformation that can be achieved using various reagents and catalysts, including aldehydes, ketones, and acids nih.govscielo.org.za. These synthetic routes highlight the potential of this compound as a precursor for heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. Research has shown that new para-aminophenol derivatives can be synthesized to serve as analogues for existing drugs like paracetamol, indicating a trajectory for creating novel therapeutic agents from aminophenol scaffolds nih.govpharmacy180.com. The selective reactivity of its functional groups allows it to be a key component in multi-step syntheses, contributing to the construction of complex molecular architectures for pharmaceutical research koreascience.kr.

Development of Chemical Probes and Ligands

The inherent structural motifs of this compound make it an excellent candidate for the development of specialized chemical tools, such as selective ligands for metal ions and fluorescent probes for biological imaging.

A common and highly effective strategy involves the condensation of the amino group with an aldehyde to form a Schiff base. Schiff bases derived from aminophenols are well-documented for their ability to act as chelating ligands, binding to various transition metal ions orientjchem.orgiosrjournals.orgresearchgate.net. The resulting metal complexes have diverse applications, including in catalysis and as antimicrobial agents iosrjournals.org.

Furthermore, these Schiff base derivatives can be designed as fluorescent probes. By incorporating a fluorophore into the structure, the binding of the ligand to a specific ion can trigger a change in fluorescence, such as an enhancement or a shift in wavelength. This "turn-on" or ratiometric response allows for the selective detection and quantification of target analytes. For example, Schiff bases synthesized from substituted 2-aminophenols have been successfully used as highly selective and sensitive fluorescent probes for detecting aluminum (Al³⁺) and cyanide (CN⁻) ions nih.govresearchgate.net. The ethyl group on this compound could be used to fine-tune the probe's solubility and electronic properties, potentially enhancing its sensitivity and selectivity for specific targets nih.gov.

Table 2: Research Findings on Aminophenol-Derived Schiff Base Probes

Probe Precursor Target Analyte Detection Mechanism Reported Outcome
4-nitro-2-aminophenol CN⁻, Al³⁺ Nucleophilic addition (CN⁻), Complexation (Al³⁺) High selectivity and sensitivity with distinct fluorescent signaling. nih.gov
2-aminophenol (B121084) Cu²⁺, Zn²⁺, Ni²⁺ Metal-to-Ligand Charge Transfer (MLCT) Redshift in absorption maxima upon metal binding. rsc.org

Future Directions in Theoretical and Computational Chemistry Applied to Aminophenols

Theoretical and computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding future experimental research. Density Functional Theory (DFT) and other ab initio methods are increasingly applied to aminophenols to understand their behavior at a molecular level.

Computational studies on aminophenol isomers have been used to calculate key thermodynamic parameters, including standard enthalpies of formation, bond dissociation energies, and gas-phase acidities nih.gov. These calculations help in predicting the stability of the molecule and its likely reaction pathways. For example, theoretical models can compute geometric parameters, vibrational frequencies, and thermochemical values, which can then be compared with experimental data to validate the computational methods nih.gov.

Future research will likely apply these computational techniques specifically to this compound to:

Predict Reactivity: Model reaction mechanisms, such as polymerization or Schiff base formation, to identify optimal conditions and predict product structures.

Design Novel Probes: Simulate the binding of this compound-derived ligands with various metal ions to predict selectivity and binding affinities, thereby accelerating the design of new chemical sensors rsc.org.

Elucidate Electronic Properties: Calculate the HOMO-LUMO energy gap and other electronic parameters to predict the photophysical properties of derived dyes and fluorescent probes, guiding the synthesis of molecules with desired optical characteristics nih.gov.

By combining theoretical predictions with empirical research, the development of new applications for this compound can be significantly streamlined, unlocking its full potential in a range of scientific fields.

Q & A

Basic: What are the key physicochemical properties of 2-Amino-5-ethylphenol hydrochloride, and how do they influence experimental design?

Answer:
this compound hydrochloride (CAS 149861-22-3) has a molecular formula of C₈H₁₂ClNO and a molecular weight of 173.64 g/mol. Key properties include:

PropertyValueRelevance
Melting Point290°CIndicates thermal stability during high-temperature reactions (e.g., reflux synthesis)
Boiling Point129.2°CCritical for solvent selection in recrystallization or distillation
SolubilitySparingly soluble in cold water, more soluble in polar solvents (e.g., ethanol, methanol)Guides solvent choice for reaction media or analytical preparation
Vapor Pressure0.00123 mmHg at 25°CSuggests low volatility, reducing inhalation risks in lab handling
These properties inform decisions on reaction conditions (temperature, solvent systems) and safety protocols.

Basic: What synthetic routes are reported for this compound hydrochloride?

Answer:
Common methods include:

  • Reductive Amination : Ethyl-substituted phenol derivatives react with ammonia under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to introduce the amino group, followed by HCl neutralization .
  • Direct Hydrochloride Formation : Freebase this compound is treated with HCl gas in anhydrous ethanol, followed by vacuum drying to isolate the hydrochloride salt .
    Purity validation via HPLC (≥99%) is recommended to minimize side products .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound hydrochloride?

Answer:
Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from:

  • Crystallographic Polymorphism : Different crystal forms alter solubility profiles. Use X-ray diffraction (XRD) to identify polymorphic phases .
  • pH-Dependent Solubility : The compound’s amphoteric nature (amine and phenol groups) requires pH-controlled solubility studies. Adjust buffer systems (e.g., phosphate buffers at pH 4–8) to replicate experimental conditions .
  • Analytical Validation : Cross-check solubility via gravimetric analysis (mass dissolved vs. theoretical) and UV-Vis spectroscopy to confirm saturation points .

Advanced: What in vitro models are suitable for assessing the bioactivity of this compound derivatives?

Answer:

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC/MBC endpoints .
  • Cytotoxicity Screening : MTT assays on human keratinocytes (HaCaT cells) to evaluate safety thresholds for dermatological applications .
  • Enzyme Inhibition : Fluorescence-based assays targeting tyrosinase (relevant to melanin synthesis studies) using L-DOPA as a substrate .

Basic: What safety considerations are critical when handling this compound hydrochloride?

Answer:

  • Toxicity Profile : Classified as a skin/eye irritant (GHS Category 2/2A). Use PPE (gloves, goggles) and work under fume hoods .
  • Regulatory Compliance : Restricted under EU Cosmetics Regulation (Annex III) due to sensitization risks. Document alternatives for pharmacological studies .
  • Spill Management : Absorb with diatomaceous earth, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: Which analytical techniques are optimal for characterizing this compound hydrochloride purity and stability?

Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm structural integrity; compare aromatic protons (δ 6.5–7.2 ppm) and ethyl group signals (δ 1.2–1.4 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]⁺ at m/z 174.1) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess hydrolytic stability .

Basic: How does the structural isomerism of this compound affect its reactivity?

Answer:

  • Positional Isomer Effects : Compared to 3-amino-5-ethylphenol, the 2-amino substitution increases steric hindrance near the hydroxyl group, reducing nucleophilic aromatic substitution rates .
  • Electronic Effects : The ortho-amino group enhances intramolecular hydrogen bonding with the phenol, lowering pKa (≈8.1 vs. 9.3 for para-isomers) and altering solubility .

Advanced: What strategies mitigate interference from byproducts in this compound hydrochloride synthesis?

Answer:

  • Byproduct Identification : Use LC-MS/MS to detect common impurities (e.g., ethylphenol derivatives) .
  • Process Optimization : Adjust reaction stoichiometry (amine:phenol ratio ≥1.2:1) and employ gradient recrystallization (ethanol/water) to isolate the target compound .
  • Catalytic Selectivity : Switch from Pd/C to PtO₂ catalysts to minimize over-reduction of the ethyl group .

Basic: What are the storage recommendations for this compound hydrochloride?

Answer:

  • Conditions : Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation .
  • Stability Monitoring : Conduct biannual HPLC checks to detect decomposition (e.g., freebase formation via HCl loss) .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Answer:

  • QSAR Studies : Correlate substituent effects (e.g., alkyl chain length, halogenation) with antimicrobial IC₅₀ values using ML algorithms (Random Forest, SVM) .
  • Docking Simulations : Predict binding affinities to tyrosinase (PDB ID: 2Y9X) to prioritize derivatives for synthesis .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic risks (e.g., CYP450 inhibition) early in development .

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Reactant of Route 2
2-Amino-5-ethylphenol

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